molecular formula C6H13NO2 B3243294 3-(Methoxymethyl)oxolan-3-amine CAS No. 1557662-47-1

3-(Methoxymethyl)oxolan-3-amine

Cat. No. B3243294
CAS RN: 1557662-47-1
M. Wt: 131.17
InChI Key: VMSWNBIYPSFTJS-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)oxolan-3-amine is a chemical compound with the molecular formula C6H14ClNO2 . It is also known as 3-(Methoxymethyl)oxolan-3-amine hydrochloride . The molecular weight of this compound is 167.63 .

Scientific Research Applications

Synthetic Pathways and Intermediates 3-(Methoxymethyl)oxolan-3-amine serves as a precursor in the synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives, indicating its role in creating pharmaceutical compounds and amino alcohols. This synthesis involves the reaction of optically pure 3-hydroxy-gamma-butyrolactone with primary amines, showcasing the compound's utility in generating important intermediates for further chemical transformations (Jean-Rene Ella-Menye, Vibha Sharma, Guijun Wang, 2005).

Environmental Impacts Research into primary aliphatic amines, including compounds similar to 3-(Methoxymethyl)oxolan-3-amine, has shown significant aerosol formation when oxidized with NO3 radicals. This process is relevant to understanding atmospheric chemistry and the potential environmental impact of nitrogen-containing compounds emitted from various sources (Q. Malloy, L. Qi, B. Warren, D. Cocker, M. Erupe, P. J. Silva, 2008).

Chemical Synthesis and Reactions The compound has been utilized in three-component condensations with 5-amino-4-phenylpyrazole, leading to the formation of substituted pyrazolopyrimidines and pyrazoloquinazolines. This indicates its use in the synthesis of heterocyclic compounds, potentially relevant for pharmaceutical applications (D. V. Kryl'skiĭ, K. Shikhaliev, A. S. Chuvashlev, 2010).

Magnetic and Luminescent Materials In the synthesis of 3d-4f heterometallic trinuclear complexes derived from amine-phenol tripodal ligands, 3-(Methoxymethyl)oxolan-3-amine related compounds exhibit magnetic and luminescent properties, highlighting their potential in creating materials with specific electromagnetic characteristics (H. Wen, Piao-Ping Dong, Suijun Liu, J. Liao, F. Liang, Caiming Liu, 2017).

Pharmacological Syntheses The molecule has been implicated in the synthesis of 3-(polyhaloacyl)chromones and their hetero analogues, which undergo reactions with amines. These reactions open pathways to synthesizing compounds that could have pharmacological relevance, demonstrating the compound's utility in drug development processes (V. Sosnovskikh, R. Irgashev, M. A. Barabanov, 2006).

properties

IUPAC Name

3-(methoxymethyl)oxolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-8-4-6(7)2-3-9-5-6/h2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSWNBIYPSFTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCOC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxymethyl)oxolan-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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